molecular formula C6H13FN2 B13349926 5-Fluorocyclohexane-1,3-diamine

5-Fluorocyclohexane-1,3-diamine

Katalognummer: B13349926
Molekulargewicht: 132.18 g/mol
InChI-Schlüssel: LVAGTGPFYGEOMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluorocyclohexane-1,3-diamine is an organofluorine compound with the molecular formula C6H13FN2 This compound is characterized by the presence of a fluorine atom and two amino groups attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of cyclohexanol with hydrogen fluoride to produce fluorocyclohexane, which is then subjected to further reactions to introduce the amino groups .

Industrial Production Methods

Industrial production of 5-Fluorocyclohexane-1,3-diamine may involve large-scale fluorination processes using hydrogen fluoride or other fluorinating agents. The subsequent introduction of amino groups can be achieved through various amination reactions, often using ammonia or amines under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluorocyclohexane-1,3-diamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atom and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclohexanones, while reduction can produce cyclohexylamines .

Wissenschaftliche Forschungsanwendungen

5-Fluorocyclohexane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Fluorocyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for certain biological targets. The amino groups may participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluorocyclohexane-1,3-diamine is unique due to the combination of fluorine and amino groups on a cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H13FN2

Molekulargewicht

132.18 g/mol

IUPAC-Name

5-fluorocyclohexane-1,3-diamine

InChI

InChI=1S/C6H13FN2/c7-4-1-5(8)3-6(9)2-4/h4-6H,1-3,8-9H2

InChI-Schlüssel

LVAGTGPFYGEOMO-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(CC1N)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.